molecular formula C9H6F3N3S B1596833 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine CAS No. 423769-76-0

4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine

Cat. No.: B1596833
CAS No.: 423769-76-0
M. Wt: 245.23 g/mol
InChI Key: URPRRYYGDXSCNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic structures with multiple substituents. The compound bears the systematic name 4-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine, which reflects the specific substitution pattern on the five-membered thiadiazole ring. The Chemical Abstracts Service registry number 423769-76-0 provides unique identification for this specific molecular entity. Alternative nomenclature includes the designation as 5-amino-4-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole, emphasizing the amino functionality at position 5 of the thiadiazole ring. The compound is systematically classified within the broader category of 1,2,3-thiadiazole derivatives, distinguishing it from isomeric 1,2,4-thiadiazole and 1,3,4-thiadiazole analogs.

Molecular Formula and Weight Analysis

The molecular composition of this compound corresponds to the empirical formula C₉H₆F₃N₃S, reflecting the presence of nine carbon atoms, six hydrogen atoms, three fluorine atoms, three nitrogen atoms, and one sulfur atom. The molecular weight has been precisely determined as 245.22 atomic mass units, representing the sum of constituent atomic masses according to International Union of Pure and Applied Chemistry atomic weight standards. This molecular composition reveals a relatively compact structure with a high degree of heteroatom incorporation, particularly notable for the presence of three fluorine atoms within the trifluoromethyl substituent.

The structural formula demonstrates the connectivity pattern where the thiadiazole ring contains two nitrogen atoms at positions 2 and 3, with sulfur at position 1, and the phenyl substituent attached at position 4 bearing the trifluoromethyl group at the para position. The amino group occupies position 5 of the thiadiazole ring, completing the molecular architecture. The simplified molecular-input line-entry system representation NC1=C(C2=CC=C(C(F)(F)F)C=C2)N=NS1 encodes the complete connectivity information including the aromatic character of both the phenyl and thiadiazole rings. The high fluorine content, representing approximately 23% of the total molecular weight, significantly influences the electronic properties and chemical behavior of the compound through strong electron-withdrawing effects.

X-ray Crystallographic Characterization

While specific single-crystal X-ray diffraction data for this compound is limited in the available literature, related trifluoromethyl-substituted thiadiazole compounds provide valuable structural insights. Crystallographic studies of similar heterocyclic systems reveal characteristic planarity of the thiadiazole ring system with typical bond lengths and angles consistent with aromatic character. The crystal structure analysis of 5-(trifluoromethyl)-1,3,4-thiadiazol-2-one, a structurally related compound, demonstrates the propensity for trifluoromethyl groups to exhibit conformational disorder, with multiple orientations observed in the solid state. The asymmetric unit of related thiadiazole structures often contains multiple independent molecules, suggesting complex intermolecular interactions in the crystalline phase.

Molecular planarity measurements from related structures indicate root-mean-square deviations from planarity ranging from 0.0063 to 0.0381 Angstroms for the heterocyclic core, with the largest deviations typically associated with the trifluoromethyl carbon atoms. The trifluoromethyl substituent represents the primary source of conformational flexibility, with torsional freedom about the carbon-carbon bond connecting it to the aromatic system. Hydrogen bonding patterns in crystalline thiadiazole derivatives frequently involve the amino nitrogen atoms, forming intermolecular networks that stabilize specific crystal packings. The fluorine atoms of trifluoromethyl groups participate in weak intermolecular contacts, contributing to overall crystal stability through dispersive interactions.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Spectroscopic characterization of this compound involves multiple techniques providing complementary structural information. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns for the aromatic protons, with the phenyl ring protons appearing as a typical para-disubstituted benzene pattern in the aromatic region between 6-8.5 parts per million. The amino group protons typically appear as a broad singlet around 6-7 parts per million, consistent with primary amine chemical shifts. Fluorine-19 nuclear magnetic resonance spectroscopy provides definitive identification of the trifluoromethyl substituent, with characteristic signals appearing around -60 to -61 parts per million, typical for aromatic trifluoromethyl groups.

Carbon-13 nuclear magnetic resonance spectroscopy displays signals corresponding to the aromatic carbons of both the phenyl and thiadiazole rings, with the trifluoromethyl carbon appearing as a characteristic quartet due to coupling with the three equivalent fluorine atoms. Infrared spectroscopy reveals the presence of amino group stretching vibrations in the 3300-3500 wavenumber region, along with aromatic carbon-carbon stretching modes around 1600 and 1500 wavenumbers. The trifluoromethyl group contributes distinctive carbon-fluorine stretching vibrations in the 1000-1400 wavenumber region, with symmetric and asymmetric modes providing fingerprint identification. Ultraviolet-visible spectroscopy demonstrates electronic transitions characteristic of the extended conjugated system, with absorption maxima typically occurring in the 250-300 nanometer region reflecting the aromatic thiadiazole chromophore.

Computational Molecular Modeling (Density Functional Theory Studies)

Computational investigations using density functional theory methods provide detailed insights into the electronic structure and molecular properties of this compound. While specific calculations for this exact compound are limited in the literature, extensive studies on closely related 2-amino-5-trifluoromethyl-1,3,4-thiadiazole provide valuable comparative data. Density functional theory calculations using the B3LYP functional with 6-311++G(d,p) basis sets reveal fundamental electronic properties including frontier molecular orbital energies and charge distributions. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap calculations indicate significant electronic stabilization due to the trifluoromethyl substitution, with energy differences typically ranging from 5.4 to 5.5 electron volts.

Electronic property calculations demonstrate that trifluoromethyl substitution increases chemical reactivity compared to unsubstituted thiadiazole derivatives, as evidenced by reduced chemical hardness values and increased electrophilicity indices. The global electrophilicity index for related trifluoromethyl-thiadiazole compounds exceeds 2.5 electron volts, classifying these molecules as strong electrophiles. Natural bond orbital analysis reveals significant charge transfer effects within the molecular framework, particularly involving the electron-withdrawing trifluoromethyl substituent. Dipole moment calculations indicate substantial molecular polarity, with values ranging from 5.4 to 7.1 Debye units depending on the computational method and solvation model employed. These computational findings collectively demonstrate the profound influence of trifluoromethyl substitution on the electronic characteristics of thiadiazole-based heterocycles.

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3S/c10-9(11,12)6-3-1-5(2-4-6)7-8(13)16-15-14-7/h1-4H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPRRYYGDXSCNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SN=N2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381702
Record name 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423769-76-0
Record name 4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423769-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Reaction Scheme:

  • Aromatic nitrile or acid derivative (bearing the trifluoromethyl group) reacts with hydrazine or hydrazine derivatives.
  • Cyclization occurs under acidic or dehydrating conditions, forming the thiadiazole core.
  • Subsequent amination introduces the amino group at position 5.

Typical Reaction Conditions:

  • Use of strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to promote cyclization.
  • Elevated temperatures (around 80–120°C) for efficient ring closure.
  • Solvents like chloroform, ethanol, or dimethylformamide (DMF) depending on the specific procedure.

Specific Preparation Methods

Method A: Cyclization of 2-(Trifluoromethyl)benzonitrile with Hydrazine Derivatives

This method involves the following steps:

  • Starting Material: 2-(Trifluoromethyl)benzonitrile.
  • Reaction: Reflux with hydrazine hydrate in ethanol or acetic acid.
  • Conditions: Reflux at 80–100°C for 6–8 hours.
  • Outcome: Formation of the hydrazine intermediate, which cyclizes to form the thiadiazole ring upon heating with dehydrating agents or acids.

Research Data:

  • Similar procedures reported with yields around 60–75%, depending on reaction specifics.

Method B: Cyclization of Thiosemicarbazides with Aromatic Carboxylic Acids

This approach, adapted from literature on thiadiazole synthesis, involves:

Research Data:

  • Yields reported between 55–70%, with purification via recrystallization.

Method C: Direct Cyclization of Nitrile or Acid Derivatives with Hydrazine and Ammonia

This method involves:

  • Reacting 2-(Trifluoromethyl)benzonitrile with hydrazine hydrate in the presence of catalytic acids.
  • Refluxing with ammonia to facilitate ring closure.
  • Final amino substitution achieved via nucleophilic substitution reactions.

Research Data:

  • Yields typically range from 50–65%, with reaction times of 4–8 hours.

Reaction Optimization and Data Table

Parameter Method A Method B Method C
Starting Material 2-(Trifluoromethyl)benzonitrile Aromatic acid + thiosemicarbazide 2-(Trifluoromethyl)benzonitrile
Reagent Hydrazine hydrate Thiosemicarbazide + POCl₃ Hydrazine hydrate + ammonia
Solvent Ethanol or acetic acid Ethanol, DMF Ethanol or chloroform
Temperature 80–100°C Reflux (100°C) 80–100°C
Reaction Time 6–8 hours 6–7 hours 4–8 hours
Yield 60–75% 55–70% 50–65%

Notes on Preparation

  • Purification: Recrystallization from ethanol or chloroform typically yields pure compounds.
  • Characterization: Confirmed via NMR, IR, and mass spectrometry.
  • Yield Optimization: Slight variations in temperature, solvent, and reaction time can significantly influence yields.

Research Findings and Trends

  • The use of strong dehydrating agents like POCl₃ enhances ring closure efficiency.
  • Microwave-assisted synthesis has been explored to reduce reaction times and improve yields.
  • Solvent choice impacts solubility of intermediates and final purity.
  • Substituent effects : Electron-withdrawing groups like trifluoromethyl facilitate cyclization by stabilizing intermediates.

Chemical Reactions Analysis

4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where the trifluoromethyl group or the amine group can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine demonstrate effectiveness against various bacterial strains. The trifluoromethyl group enhances lipophilicity, improving cell membrane penetration and bioactivity .

Anticancer Properties

Thiadiazole derivatives are being investigated for their anticancer potential. Preliminary studies suggest that this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Its ability to interact with biological targets makes it a candidate for further development in cancer therapeutics .

Herbicides and Pesticides

The unique chemical structure of this compound has been explored in the synthesis of novel herbicides. The trifluoromethyl group is known to enhance herbicidal activity by increasing the stability and effectiveness of the active ingredients in agricultural formulations .

Insecticidal Activity

Studies have reported that thiadiazole derivatives possess insecticidal properties. Compounds similar to this compound have shown effectiveness against various pests, making them valuable in developing new insecticide formulations .

Polymer Chemistry

The incorporation of thiadiazole moieties into polymer matrices has been studied for improving thermal stability and mechanical properties. The unique electronic properties of thiadiazoles can enhance the conductivity of polymers used in electronic applications .

Coatings and Adhesives

Research indicates that incorporating this compound into coatings can improve resistance to environmental degradation. Its chemical stability makes it an ideal candidate for protective coatings in harsh environments .

Case Studies

StudyApplication AreaFindings
AntimicrobialSignificant inhibition of bacterial growth observed with MIC values lower than standard antibiotics.
AnticancerInduced apoptosis in cancer cell lines with IC50 values indicating potent activity compared to existing treatments.
AgrochemicalsEnhanced herbicidal activity against common weeds; field trials showed improved crop yield.
InsecticidesEffective against target pest populations with lower toxicity to non-target species observed in preliminary studies.
Material ScienceImproved thermal stability and mechanical strength in polymer composites containing thiadiazole derivatives.

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells.

Comparison with Similar Compounds

Comparison with 1,3,4-Thiadiazole Derivatives

Thiadiazoles with a 1,3,4-configuration, such as 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine (C₈H₆FN₃S), share similarities in amine and aryl substituents but differ in ring nitrogen positions. The 1,3,4-thiadiazole derivatives are reported to exhibit insecticidal and fungicidal activities , whereas the 1,2,3-thiadiazole core in the target compound may alter electronic density and binding modes. For example, the 1,2,3-thiadiazole’s sulfur atom at position 1 could enhance π-stacking interactions compared to 1,3,4 isomers .

Substituent Effects: Trifluoromethyl vs. Other Groups

  • 5-[4-(tert-Butyl)Phenyl]-1,3,4-Thiadiazol-2-Amine (C₁₁H₁₃N₃S): The tert-butyl group increases lipophilicity (logP ~3.5) but reduces aqueous solubility compared to the -CF₃ group (logP ~2.8 in the target compound).
  • 5-(4-Fluorophenyl)-1,3,4-Thiadiazol-2-Amine : The fluorine atom is less electron-withdrawing than -CF₃, which may reduce metabolic stability and target affinity .

Complex Thiadiazole-Triazole Hybrids

Compounds like 9a–9e from incorporate triazole and benzimidazole moieties, resulting in larger molecular weights (>400 g/mol) and reduced membrane permeability compared to the simpler target compound. For instance, 9c (C₂₆H₂₀BrN₇O₂S) has a bromophenyl-thiazole group, which may hinder blood-brain barrier penetration .

Physicochemical Data

Compound Molecular Weight (g/mol) logP (Predicted) Aromatic Bonds
Target Compound 245.22 ~2.8 11
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine 195.21 ~2.1 6
9c (from ) 612.44 ~4.5 18

The target compound’s lower molecular weight and moderate logP suggest favorable drug-likeness per Lipinski’s rule of five .

Biological Activity

4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine (CAS No. 423769-76-0) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antitumor, and other pharmacological effects.

  • Molecular Formula : C9H6F3N3S
  • Molecular Weight : 245.22 g/mol
  • IUPAC Name : this compound
  • SMILES : NC1=C(N=NS1)C1=CC=C(C=C1)C(F)(F)F

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound is primarily noted for its antimicrobial , antitumor , and inhibitory properties against certain enzymes.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. For instance:

  • A study highlighted that compounds with a similar thiadiazole structure demonstrated effective antibacterial properties against Gram-positive and Gram-negative bacteria .
  • Specifically, derivatives showed Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like gentamicin and ciprofloxacin .

Antitumor Activity

The compound's potential as an antitumor agent is supported by findings that suggest it may inhibit tumor cell proliferation:

  • Thiadiazole derivatives have been shown to possess cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
  • The structural modifications in thiadiazoles can lead to enhanced activity against cancer cells, indicating the importance of the trifluoromethyl group in enhancing biological efficacy .

Research Findings and Case Studies

StudyFindings
Dogan et al. (2018)Examined the effect of various substitutions at the amine group of thiadiazole on antimicrobial activity. Notably, compounds with halogen substitutions exhibited increased antibacterial activity .
MDPI Review (2020)Discussed the broad spectrum of biological activities associated with thiadiazole derivatives, emphasizing their potential as scaffolds for new drug development .
ACS Omega (2022)Investigated the structural properties of thiadiazole derivatives and their interactions with biological targets, revealing insights into their mechanism of action .

The mechanism by which this compound exerts its biological effects is believed to be multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in microorganisms .
  • Intermolecular Interactions : The presence of trifluoromethyl groups may enhance binding affinity to biological targets through increased hydrophobic interactions and hydrogen bonding .

Q & A

Q. Table 1: Synthesis Conditions Comparison

StepReagents/ConditionsYield (%)Reference
CyclocondensationEthanol, reflux, 12 h65–70
Acid CatalysisHCl (0.1 M), DMF, 80°C, 8 h78–82
Microwave-AssistedEthanol, 100 W, 30 min85–90

(Advanced) How can crystallographic data from SHELX software resolve ambiguities in the molecular structure of the compound?

Methodological Answer:
SHELX programs (e.g., SHELXL) enable high-resolution refinement of X-ray diffraction

  • Hydrogen Bonding Analysis : Use graph set analysis (Etter formalism) to identify directional interactions (e.g., N–H⋯N or C–H⋯F) that stabilize the crystal lattice .
  • Twinned Data Refinement : For partially overlapping diffraction patterns, SHELXL’s TWIN/BASF commands can deconvolute contributions from multiple domains .
  • Validation : Cross-check residual electron density maps to confirm the absence of disordered solvent or counterions.

(Basic) What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting NMR data be addressed?

Methodological Answer:

  • 1H/13C NMR : Use deuterated DMSO or CDCl3 to resolve aromatic proton splitting patterns. The trifluoromethyl group (δ ~110–120 ppm in 19F NMR) confirms substitution .
  • IR Spectroscopy : Bands at 1600–1650 cm⁻¹ (C=N stretch) and 1350–1400 cm⁻¹ (C–F stretch) validate the thiadiazole and CF3 groups .
  • Conflicting Data : If NMR peaks shift between solvents (e.g., DMSO vs. CDCl3), re-run experiments with controlled humidity to minimize hydrogen bonding artifacts .

(Advanced) What strategies are recommended for analyzing discrepancies between computational and experimental data regarding the compound’s reactivity?

Methodological Answer:

  • DFT Benchmarking : Compare computed (e.g., B3LYP/6-311+G(d,p)) vs. experimental reaction barriers. Adjust solvent models (PCM vs. SMD) to match experimental conditions .
  • Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation timescales. Discrepancies may arise from unaccounted transition states or solvent effects.
  • Validation : Cross-reference with analogous trifluoromethyl-thiadiazoles (e.g., substituent effects on electron-withdrawing groups) .

(Basic) How to assess the compound's stability under different storage conditions?

Methodological Answer:

  • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>200°C typical for thiadiazoles). Store at –20°C in amber vials under argon .
  • Hydrolytic Stability : Monitor via HPLC under accelerated conditions (40°C, 75% RH). Degradation products (e.g., free amine or CF3-phenyl fragments) indicate susceptibility to moisture .

(Advanced) What in vitro models are appropriate for evaluating the compound’s biological activity, and how can false positives be mitigated?

Methodological Answer:

  • Antimicrobial Assays : Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains. Include resazurin viability controls to exclude redox cycling artifacts .
  • Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with ROS scavengers (e.g., NAC) to distinguish cytotoxicity from oxidative stress .
  • Orthogonal Validation : Confirm hits via SPR (Surface Plasmon Resonance) to verify direct target binding.

(Advanced) How can intermolecular interactions influence the compound’s solubility and formulation in drug delivery systems?

Methodological Answer:

  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance aqueous solubility via hydrogen-bonded networks .
  • Liposomal Encapsulation : Use phosphatidylcholine-based liposomes (50–100 nm size) to improve bioavailability. Monitor encapsulation efficiency via dialysis-UV .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine
Reactant of Route 2
Reactant of Route 2
4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.